Cas no 825-44-5 (Benzobthiophene 1,1-dioxide)

Benzothiophene 1,1-dioxide is a heterocyclic compound characterized by a fused benzene and thiophene ring system with two oxygen atoms double-bonded to the sulfur center. This structure imparts unique electronic and chemical properties, making it valuable in organic synthesis and materials science. Its high stability and electron-withdrawing nature facilitate applications in pharmaceuticals, agrochemicals, and optoelectronic materials. The compound serves as a key intermediate in the synthesis of sulfone-containing derivatives, which are often utilized in drug discovery and functional materials. Its well-defined reactivity and compatibility with various reaction conditions enhance its utility in complex molecular transformations.
Benzobthiophene 1,1-dioxide structure
Benzobthiophene 1,1-dioxide structure
Product Name:Benzobthiophene 1,1-dioxide
CAS No:825-44-5
MF:C8H6O2S
MW:166.197041034698
MDL:MFCD00052178
CID:83109
PubChem ID:69997
Update Time:2025-11-02

Benzobthiophene 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • Thianaphthene-1,1-dioxide
    • Thianaphthene 1,1-dioxide
    • Benzo[b]thiophene 1,1-dioxide
    • 1-Benzothiophene 1,1-dioxide
    • 1H-1lambda~6~-benzo[b]thiophene-1,1-dione
    • 1H-1λ6-Benzo[b]thiophene-1,1-dione
    • Benzo[b]thiophene S,S-dioxide
    • Benzothiophene 1,1-dioxide
    • Benzothiophene S,S-dioxide
    • Benzothiophene sulfone
    • NSC 82162
    • Thionaphthene 1,1-dioxide
    • Benzo(b)thiophene-1,1-dioxide
    • AC-907/25014199
    • CS-0078608
    • benzo(B)thiophene S,S-dioxide
    • AKOS000279664
    • SY046790
    • CHEMBL349894
    • Benzo[b]thiophene,1-dioxide
    • EN300-42002
    • SCHEMBL62430
    • benzo[b]thiophene-1,1-dioxide
    • Benzothiophene-S,S-dioxide
    • NSC82162
    • F17307
    • Z425439028
    • NSC-82162
    • PS-11807
    • DTXSID00231796
    • SB66878
    • MFCD00052178
    • C8H6O2S
    • Benzo(b)thiophene 1,1-dioxide
    • Benzothiophene1,1-Dioxide
    • UNII-JHF9X2MG7W
    • NS00038212
    • PD148365
    • EINECS 212-544-8
    • Benzo[b]thiophene, 1,1-dioxide
    • CHEBI:194821
    • JHF9X2MG7W
    • FT-0632998
    • 825-44-5
    • Maybridge1_005454
    • 1lambda6-benzothiophene-1,1-dione
    • 1-Benzothiophene 1,1-dioxide #
    • HMS556P20
    • AMY12049
    • THIONAPHTHENE-1,1-DIOXIDE
    • A840368
    • InChI=1/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6
    • 1 lambda {6}-benzothiophene-1,1-dione
    • DB-056626
    • STK273547
    • DTXCID30154287
    • Benzobthiophene 1,1-dioxide
    • MDL: MFCD00052178
    • Inchi: 1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
    • InChI Key: FRJNKYGTHPUSJR-UHFFFAOYSA-N
    • SMILES: O=S1(C2C(=CC=CC=2)C=C1)=O
    • BRN: 116442

Computed Properties

  • Exact Mass: 166.00900
  • Monoisotopic Mass: 166.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3123 (rough estimate)
  • Melting Point: 138-142 °C
  • Boiling Point: 264.41°C (rough estimate)
  • Flash Point: 244°C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 42.52000
  • LogP: 2.52540
  • Solubility: Not determined

Benzobthiophene 1,1-dioxide Security Information

Benzobthiophene 1,1-dioxide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzobthiophene 1,1-dioxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304728-5g
Benzobthiophene 1,1-dioxide
825-44-5 97%
5g
¥599.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304728-250mg
Benzobthiophene 1,1-dioxide
825-44-5 97%
250mg
¥49.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304728-1g
Benzobthiophene 1,1-dioxide
825-44-5 97%
1g
¥149.90 2023-08-31
Chemenu
CM159927-100mg
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
100mg
$8 2021-06-16
Chemenu
CM159927-250mg
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
250mg
$15 2021-06-16
Chemenu
CM159927-1g
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
1g
$33 2021-06-16
Chemenu
CM159927-5g
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
5g
$112 2021-06-16
Chemenu
CM159927-10g
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
10g
$206 2021-06-16
TRC
B276748-10mg
Benzo[b]thiophene 1,1-dioxide
825-44-5
10mg
$ 50.00 2022-06-07
TRC
B276748-50mg
Benzo[b]thiophene 1,1-dioxide
825-44-5
50mg
$ 65.00 2022-06-07

Benzobthiophene 1,1-dioxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  18 h, 60 °C
Reference
Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids
Carrasco, Carlos J.; et al, Dalton Transactions, 2014, 43(36), 13711-13730

Production Method 2

Reaction Conditions
1.1 Catalysts: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, [μ6-[orthoperiodato(5-)-κO,κO′:κO… Solvents: Decalin ;  5 min, 100 °C
1.2 Reagents: Oxygen ;  2.5 h, 1 atm, 100 °C
Reference
Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene using an Anderson-type catalyst [(C18H37)2N(CH3)2]5[IMo6O24]
Lue, Hongying; et al, Green Chemistry, 2010, 12(11), 1954-1958

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1584692-48-7 Solvents: 1,2-Dichloroethane ;  30 h, reflux
Reference
Oxidation of alkenes and sulfides catalyzed by a new binuclear molybdenum bis-oxazoline complex
Moshref Javadi, Maedeh; et al, Polyhedron, 2014, 72, 19-26

Production Method 4

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Reference
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Production Method 5

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Silicomolybdic acid ,  Polythiophene Solvents: Hexane ;  60 min, 40 °C
1.2 Reagents: Hydrogen peroxide ;  40 °C
Reference
Catalytic/photocatalytic oxidative desulfurization activities of heteropolyacid immobilized on magnetic polythiophene nanocatalyst
Shafi, Ruaa Fadhil; et al, Journal of Sulfur Chemistry, 2021, 42(4), 443-463

Production Method 6

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Reference
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2066474-71-1 Solvents: Ethyl acetate ,  Water ;  2 h, 343 K
Reference
A new halide-free efficient reaction-controlled phase-transfer catalyst based on silicotungstate of [(C18H37)2(CH3)2N]3[SiO4H(WO5)3] for olefin epoxidation, oxidation of sulfides and alcohols with hydrogen peroxide
Ma, Baochun; et al, RSC Advances, 2014, 4(61), 32054-32062

Production Method 8

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
2.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Reference
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1542160-51-9 Solvents: Acetonitrile ,  Water ;  3 h, 45 °C
1.2 Reagents: Manganese oxide (MnO2) ;  10 min
Reference
Niobium(V) oxido tris-carbamate as easily available and robust catalytic precursor for the selective sulfide to sulfone oxidation
Bresciani, Giulio ; et al, Molecular Catalysis, 2021, 516,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1641528-60-0 Solvents: Ethanol ;  60 min, reflux
Reference
Epoxidation of alkenes and oxidation of sulfides catalyzed by a new binuclear vanadium bis-oxazoline complex
Javadi, Maedeh Moshref; et al, Journal of the Iranian Chemical Society, 2015, 12(3), 477-485

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide ,  Tungsten oxide (WO3) Solvents: Heptane ,  Water ;  60 min, 333 K
Reference
Oxidative desulfurization (ODS) of organosulfur compounds catalyzed by peroxo-metallate complexes of WOx-ZrO2 and thermochemical, structural, and reactivity indexes analyses
Torres-Garcia, E.; et al, Journal of Catalysis, 2011, 282(1), 201-208

Production Method 12

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Bacterial dioxygenase- and monooxygenase-catalysed sulfoxidation of benzo[b]thiophenes
Boyd, Derek R.; et al, Organic & Biomolecular Chemistry, 2012, 10(4), 782-790

Benzobthiophene 1,1-dioxide Raw materials

Benzobthiophene 1,1-dioxide Preparation Products

Benzobthiophene 1,1-dioxide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:825-44-5)Benzobthiophene 1,1-dioxide
Order Number:A840368
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):316.0
Email:sales@amadischem.com

Additional information on Benzobthiophene 1,1-dioxide

Benzobthiophene 1,1-Dioxide (CAS No. 825-44-5): Properties, Applications, and Market Insights

Benzobthiophene 1,1-dioxide (CAS No. 825-44-5) is a sulfur-containing heterocyclic compound that has garnered significant attention in both academic and industrial research. This compound, also known as benzothiophene sulfone, is a versatile intermediate in organic synthesis and material science. Its unique chemical structure, featuring a fused benzene and thiophene ring with a sulfone group, makes it a valuable building block for various applications.

The chemical properties of benzobthiophene 1,1-dioxide include a molecular formula of C8H6O2S and a molecular weight of 166.19 g/mol. It typically appears as a white to off-white crystalline powder with a melting point ranging between 120-125°C. The sulfone group in benzobthiophene 1,1-dioxide enhances its polarity, making it soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in alcohols.

One of the most prominent applications of benzobthiophene 1,1-dioxide is in the field of organic electronics. Researchers are increasingly exploring its potential as a key component in organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). The compound's ability to facilitate electron transport and its thermal stability make it an attractive candidate for next-generation electronic devices.

In pharmaceutical research, benzobthiophene 1,1-dioxide derivatives have shown promise in drug discovery. The sulfone moiety often contributes to enhanced bioavailability and metabolic stability, making these derivatives valuable scaffolds for medicinal chemistry. Recent studies have investigated their potential as kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted drug development.

The synthesis of benzobthiophene 1,1-dioxide typically involves the oxidation of benzothiophene using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This process has been optimized in recent years to improve yield and purity, addressing the growing demand for high-quality benzothiophene sulfone in various industries.

From an environmental perspective, benzobthiophene 1,1-dioxide has been studied for its role in pollution remediation. Its derivatives have shown potential in breaking down certain persistent organic pollutants, making it relevant to current discussions about sustainable chemistry and green technologies.

The global market for benzobthiophene 1,1-dioxide has seen steady growth, particularly in regions with strong pharmaceutical and electronics industries. Asia-Pacific currently leads in both production and consumption, driven by increasing research activities and industrial applications. Market analysts project continued expansion as new applications emerge in energy storage and advanced materials.

Quality control is crucial for benzobthiophene 1,1-dioxide applications. Standard analytical techniques include HPLC for purity assessment and NMR spectroscopy for structural confirmation. These quality measures ensure the compound meets the stringent requirements of pharmaceutical and electronic applications.

Recent advancements in benzobthiophene 1,1-dioxide chemistry include the development of novel synthetic routes and the exploration of its coordination chemistry with transition metals. These developments open new possibilities in catalysis and materials science, keeping this compound at the forefront of chemical innovation.

For researchers working with benzobthiophene 1,1-dioxide, proper handling and storage are essential. While not classified as hazardous, it should be stored in a cool, dry place away from strong oxidizing agents. Standard laboratory safety protocols should be followed when handling this chemical.

The future of benzobthiophene 1,1-dioxide research appears promising, with ongoing investigations into its potential in organic photovoltaics, pharmaceutical intermediates, and specialty materials. As sustainability becomes increasingly important in chemical manufacturing, greener synthesis methods for this compound are likely to gain attention.

In conclusion, benzobthiophene 1,1-dioxide (CAS No. 825-44-5) represents an important class of heterocyclic compounds with diverse applications across multiple industries. Its unique properties continue to inspire research and development efforts, making it a compound of significant scientific and commercial interest in today's rapidly evolving chemical landscape.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:825-44-5)Benzobthiophene 1,1-dioxide
A840368
Purity:99%
Quantity:25g
Price ($):316.0
Email